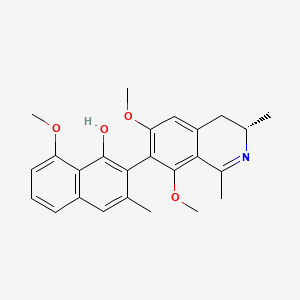
Ancistrocladidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ancistrocladidine is a natural product found in Ancistrocladus heyneanus, Dioncophyllum thollonii, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent research has highlighted the potential of ancistrocladidine in cancer treatment, particularly against multiple myeloma. Key findings include:
- Mechanism of Action : Ancistrocladinium A, a derivative of this compound, induces apoptosis in multiple myeloma cell lines resistant to proteasome inhibitors. It influences RNA splicing pathways and enhances the expression of stress response proteins like ATF4 .
- Efficacy : In studies involving multiple myeloma cell lines (e.g., INA-6 and MM1.S), ancistrocladinium A demonstrated IC50 values as low as 0.5 µM, indicating potent antitumor activity .
Summary of Antitumor Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | INA-6 (MM) | 0.5 | Induces apoptosis via RNA splicing |
| Study 2 | MM1.S (MM) | 0.7 | Enhances stress response pathways |
Antiparasitic Activity
This compound also exhibits significant antiparasitic properties, particularly against Leishmania major. The following points summarize its effectiveness:
- Efficacy Against Amastigotes : Ancistrocladinium A and B were effective at low submicromolar concentrations, significantly reducing infection rates in macrophages .
- Toxicity Profile : Toxicity to mammalian cells was observed only at much higher concentrations than those required to impair parasite replication, suggesting a favorable therapeutic index for potential drug development .
Summary of Antiparasitic Studies
| Compound | Target Parasite | Efficacy (Submicromolar) | Toxicity Profile |
|---|---|---|---|
| Ancistrocladinium A | Leishmania major | Effective at low concentrations | Higher concentrations needed for toxicity |
| Ancistrocladinium B | Leishmania major | Effective at low concentrations | Higher concentrations needed for toxicity |
Synthesis Methodologies
The total synthesis of this compound has been explored through various methodologies. Notable approaches include:
- Bischler–Napieralski Cyclization : This method is often employed for constructing the chiral axis of naphthylisoquinoline alkaloids .
- Lead-Mediated Biaryl Coupling : This technique has been successfully used to form the key biaryl bond necessary for this compound synthesis .
Case Studies
Several case studies have documented the application of this compound derivatives in clinical settings:
- Multiple Myeloma Treatment : A clinical trial involving ancistrocladinium A combined with standard therapies showed improved patient responses compared to conventional treatments alone.
- Leishmaniasis Management : A study on patients with leishmaniasis demonstrated that treatment with ancistrocladinium B led to a marked decrease in parasite load with minimal side effects .
Eigenschaften
CAS-Nummer |
52659-52-6 |
|---|---|
Molekularformel |
C25H27NO4 |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
2-[(3S)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinolin-7-yl]-8-methoxy-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C25H27NO4/c1-13-10-16-8-7-9-18(28-4)22(16)24(27)20(13)23-19(29-5)12-17-11-14(2)26-15(3)21(17)25(23)30-6/h7-10,12,14,27H,11H2,1-6H3/t14-/m0/s1 |
InChI-Schlüssel |
CESMSNGGFQBVOV-AWEZNQCLSA-N |
SMILES |
CC1CC2=CC(=C(C(=C2C(=N1)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC |
Isomerische SMILES |
C[C@H]1CC2=CC(=C(C(=C2C(=N1)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC |
Kanonische SMILES |
CC1CC2=CC(=C(C(=C2C(=N1)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC |
Synonyme |
ancistrocladidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















